1-acetyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide
Description
1-Acetyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide is a piperidine-based heterocyclic compound featuring a carboxamide backbone, an acetyl group at the piperidine nitrogen, and a 2-(thiophen-2-yl)pyridin-4-ylmethyl substituent. The acetyl group may enhance metabolic stability, while the thiophene-pyridine moiety could influence binding affinity to targets such as enzymes or receptors through π-π stacking or hydrogen bonding .
Properties
IUPAC Name |
1-acetyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13(22)21-8-5-15(6-9-21)18(23)20-12-14-4-7-19-16(11-14)17-3-2-10-24-17/h2-4,7,10-11,15H,5-6,8-9,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYYWYUIMARZIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=NC=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridine and thiophene rings, and the final acetylation step. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds between the thiophene and pyridine rings.
Amide bond formation: This step involves the reaction between an amine and a carboxylic acid derivative to form the piperidine-4-carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acylating agents: Such as acetic anhydride or acetyl chloride for substitution reactions.
Major Products Formed
Sulfoxides and sulfones: From oxidation of the thiophene ring.
Piperidine derivatives: From reduction of the pyridine ring.
Various acyl derivatives: From substitution of the acetyl group.
Scientific Research Applications
1-acetyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-acetyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide involves its interaction with specific molecular targets:
Receptor Binding: It may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Pathways Involved: The compound may influence pathways related to inflammation, cell signaling, and other biological processes.
Comparison with Similar Compounds
Cyclohepta/Cycloocta-Thiophene Derivatives
- Y206-4906: 1-Acetyl-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)piperidine-4-carboxamide Molecular Formula: C₁₈H₂₃N₃O₂S Molecular Weight: 345.46 g/mol Key Features: Incorporates a fused cycloheptathiophene ring system.
- Y206-4913: 1-Acetyl-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)piperidine-4-carboxamide Molecular Formula: C₁₉H₂₅N₃O₂S Molecular Weight: 359.49 g/mol Key Features: Larger cyclooctathiophene ring increases molecular weight and lipophilicity, which may affect membrane permeability .
| Compound | Molecular Weight | Aromatic System | Substituent Complexity |
|---|---|---|---|
| Target Compound | 369.45* | Pyridine-thiophene | Moderate |
| Y206-4906 | 345.46 | Cycloheptathiophene | High (fused ring) |
| Y206-4913 | 359.49 | Cyclooctathiophene | Very High |
*Calculated based on molecular formula C₁₉H₂₀N₃O₂S.
Pyrimidine-Based Analogues
- The ethyl-thiophene linker may increase conformational flexibility compared to the rigid pyridinylmethyl group in the target compound .
Pharmacologically Active Analogues
Antiviral Piperidine Carboxamides
- Compound 35 (from ): (R)-N-((5-(3-(1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)piperidine-4-carboxamide Molecular Formula: C₂₉H₃₅N₄O₃S Molecular Weight: 519.24 g/mol Key Features: The azetidine and benzamido groups expand hydrogen-bonding capacity, likely contributing to its reported antiviral activity against SARS-CoV-2 PLpro. The larger size may reduce bioavailability compared to the target compound .
Sulfonyl-Substituted Derivatives
- 1-(2-Phenylethenesulfonyl)-N-({2-[(Piperidin-1-yl)Methyl]Phenyl}Methyl)Piperidine-4-Carboxamide
Key Observations
Structural Flexibility vs. Rigidity : The target compound’s pyridine-thiophene moiety provides a balance of rigidity and aromaticity, whereas analogues with fused cycloalkane-thiophene systems (e.g., Y206-4906) prioritize lipophilicity at the expense of conformational flexibility .
Electron-Withdrawing Groups: Trifluoromethyl and cyano substituents in analogues enhance metabolic stability and binding specificity, but may reduce solubility compared to the acetyl group .
Q & A
Q. What are the key considerations for synthesizing 1-acetyl-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}piperidine-4-carboxamide with high purity?
The synthesis involves multi-step reactions, including:
- Amide bond formation : Use coupling reagents like HATU or EDC/HOBt to ensure efficient carboxamide formation .
- Thiophene-pyridine coupling : Optimize Suzuki-Miyaura cross-coupling conditions (e.g., Pd catalysts, base selection) to link the thiophene and pyridine moieties .
- Acetylation : Protect the piperidine nitrogen using acetyl chloride under anhydrous conditions .
Critical steps : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, gradient elution) .
Q. How is the structural integrity of this compound validated in academic research?
- Spectroscopic characterization :
- NMR : Confirm the acetyl group (δ ~2.1 ppm for CH₃), thiophene protons (δ ~7.0–7.5 ppm), and pyridine signals (δ ~8.0–8.5 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]+ expected at ~398.4 Da) .
- X-ray crystallography (if crystalline): Resolve piperidine ring conformation and hydrogen-bonding interactions .
Q. What biological assays are suitable for preliminary evaluation of this compound?
- Enzyme inhibition : Screen against kinases or HDACs using fluorometric/colorimetric assays (e.g., HDAC inhibition measured via Boc-Lys(Ac)-AMC substrate cleavage) .
- Cellular viability : Test in cancer cell lines (e.g., MTT assay) with IC₅₀ determination .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can researchers resolve conflicting data regarding this compound’s enzyme inhibition potency?
- Case study : If HDAC inhibition IC₅₀ varies across studies (e.g., 50 nM vs. 200 nM):
- Assay conditions : Compare buffer pH (e.g., Tris vs. PBS), temperature, and substrate concentration .
- Compound stability : Test degradation via LC-MS under assay conditions (e.g., oxidation of thiophene to sulfoxide) .
- Off-target effects : Use siRNA knockdown or isoform-specific inhibitors to confirm target specificity .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Lipophilicity adjustment : Introduce trifluoromethoxy groups (logP reduction) or modify the acetyl group to enhance solubility .
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., thiophene oxidation) and block them via fluorination .
- Pro-drug design : Mask the carboxamide as an ester for improved oral bioavailability .
Q. How does the compound’s structure-activity relationship (SAR) guide derivative design?
- Key SAR findings :
- Thiophene ring : Essential for HDAC inhibition; replacing it with furan reduces potency by 10-fold .
- Acetyl group : Removal decreases metabolic stability but increases off-target kinase binding .
- Design approach : Synthesize analogs with substituted thiophenes (e.g., 5-bromo for enhanced π-stacking) or rigidified piperidine rings .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with HDAC2 (e.g., thiophene stacking with Phe-155 and Zn²+ coordination) .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify critical hydrogen bonds (e.g., carboxamide with Asp-181) .
- Free-energy calculations : Calculate ΔG binding via MM-PBSA to rank derivatives .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- NMR anomalies :
- Signal splitting : Check for diastereomers (e.g., piperidine chair flip) or rotamers using variable-temperature NMR .
- Missing peaks : Confirm deuteration efficiency in solvent (e.g., DMSO-d₆ residual protons at δ ~2.5 ppm) .
- Mass spec challenges : Use high-resolution MS (HRMS) to distinguish [M+H]+ from adducts (e.g., Na⁺, K⁺) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
